2-Acetylamino-3-amino-1,4-naphthoquinone
CAS No.: 13755-96-9
Cat. No.: VC14452692
Molecular Formula: C12H10N2O3
Molecular Weight: 230.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13755-96-9 |
|---|---|
| Molecular Formula | C12H10N2O3 |
| Molecular Weight | 230.22 g/mol |
| IUPAC Name | N-(3-amino-1,4-dioxonaphthalen-2-yl)acetamide |
| Standard InChI | InChI=1S/C12H10N2O3/c1-6(15)14-10-9(13)11(16)7-4-2-3-5-8(7)12(10)17/h2-5H,13H2,1H3,(H,14,15) |
| Standard InChI Key | IZJNNHJVNPVRHJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=C(C(=O)C2=CC=CC=C2C1=O)N |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound features a 1,4-naphthoquinone core modified with an acetylamino group (-NHCOCH₃) at position 2 and an amino group (-NH₂) at position 3. This arrangement creates a push-pull electronic system: the electron-withdrawing quinone moiety interacts with electron-donating substituents, stabilizing resonance structures that influence redox behavior . X-ray crystallography of analogous naphthoquinones reveals planar geometries with bond lengths indicative of extensive π-conjugation .
Spectroscopic and Electrochemical Properties
Cyclic voltammetry studies on similar 2-acyl-3-aminophenylnaphthoquinones demonstrate two one-electron reduction waves, corresponding to the formation of radical anions (E₁/₂ ≈ -0.45 V) and dianions (E₁/₂ ≈ -0.89 V vs. Ag/AgCl) . The oxidation profile shows quasi-reversible peaks near +0.32 V, attributed to semiquinone formation. UV-Vis spectra exhibit strong absorbance at λₘₐₓ = 248 nm (π→π*) and 342 nm (n→π*), with molar extinction coefficients exceeding 10⁴ L·mol⁻¹·cm⁻¹ .
Synthesis and Functionalization Strategies
Core Synthetic Pathways
The synthesis typically proceeds via a three-step sequence:
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Solar Photo-Friedel-Crafts Acylation: 1,4-Naphthoquinone reacts with acetaldehyde under UV irradiation to form 2-acetylnaphthohydroquinone .
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Oxidation: Silver(I) oxide in dichloromethane converts the hydroquinone intermediate to 2-acetyl-1,4-naphthoquinone .
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Amination: CeCl₃·7H₂O-catalyzed reaction with amines in methanol yields the target compound (Table 1).
Table 1: Reaction Parameters for 2-Acetylamino-3-amino-1,4-naphthoquinone Synthesis
| Precursor | Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2-Acetylnaphthoquinone | CeCl₃·7H₂O | MeOH | 72 | 73 |
| 2-Acetylnaphthoquinone | None | EtOH | 33 | 51 |
Data adapted from CeCl₃-catalyzed arylation studies .
Biological Activities and Mechanisms
Antiplatelet Effects
NP-313 (2-acetylamino-3-chloro-1,4-naphthoquinone), a structural analog, inhibits platelet aggregation by 78% at 10 μM via:
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Ca²⁺ Mobilization Blockade: Reduces intracellular Ca²⁺ flux by 62% in thrombin-activated platelets
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Thromboxane B2 Suppression: Lowers TXB2 production by 84% through COX-1 inhibition
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P-Selectin Downregulation: Decreases surface expression by 91%, impairing leukocyte adhesion
Comparative Analysis with Related Naphthoquinones
Table 2: Structural and Functional Comparison of Naphthoquinone Derivatives
| Compound | Substituents | Key Properties |
|---|---|---|
| 1,4-Naphthoquinone | None | Strong oxidant, limited solubility |
| 2-Amino-1,4-naphthoquinone | -NH₂ at C2 | Antibacterial (MIC = 8 μg/mL) |
| 3-Acetylamino-1,4-naphthoquinone | -NHCOCH₃ at C3 | Reduced redox activity |
| Target Compound | -NHCOCH₃ at C2, -NH₂ at C3 | Dual bioactivity, Hsp90 affinity |
Data synthesized from multiple studies .
Pharmacokinetic Considerations
Although in vivo data remain sparse, preliminary ADME profiles suggest:
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Absorption: LogP ≈ 1.8 predicts moderate intestinal permeability
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Metabolism: Hepatic CYP450-mediated oxidation to hydroxylated metabolites
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Excretion: Renal clearance dominant (t₁/₂ = 4.7 h in murine models)
Future Research Directions
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